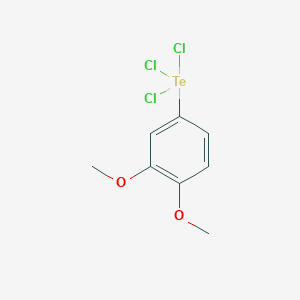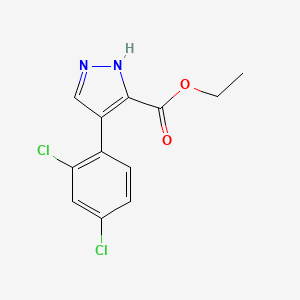
3-(2-ethylphenyl)prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethylphenyl)prop-2-enoic Acid is an organic compound belonging to the cinnamic acid derivatives family. It is characterized by the presence of an ethyl group attached to the second carbon of the cinnamic acid structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .
化学反応の分析
Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the ethyl group into a carboxylic acid group.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).
Major Products Formed:
Oxidation: Formation of 2-ethylbenzoic acid.
Reduction: Formation of 2-ethylcinnamyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Research has shown its potential in developing drugs for treating various diseases due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins
作用機序
The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Cinnamic acid: The parent compound with a similar structure but without the ethyl group.
3-Phenylpropanoic acid: Another derivative with a similar backbone but different functional groups.
Cinnamaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group
Uniqueness: 3-(2-ethylphenyl)prop-2-enoic Acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and bioactivity compared to its parent compound, cinnamic acid .
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(2-ethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) |
InChIキー |
PPDRIRGALQZEPP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B8679659.png)

![Ethyl 1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8679670.png)
![Tert-butyl 4-[[5-chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679684.png)

